Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is classified as a pyrrolopyridine derivative, which is characterized by a fused pyrrole and pyridine ring structure. This classification places it within a significant group of compounds studied for their diverse biological activities and synthetic utility in organic chemistry.
The synthesis of methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves cyclization reactions starting from simpler precursors. One common method includes the reaction of 2-methylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product.
This method can be optimized for industrial production by employing continuous flow reactors and automated systems to enhance yield and quality consistency .
The molecular structure of methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate features a pyrrole ring fused to a pyridine ring, with a carboxylate group at the 6-position and a methyl group at the 1-position.
InChI=1S/C9H8N2O2/c1-6-3-8-9(12-6)4-7(5-11-8)10(13)14-2/h3-5,12H,1-2H3
HXDHPSSFUOAVFK-UHFFFAOYSA-N
The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate can participate in various chemical reactions due to its reactive functional groups:
These reactions are critical for modifying the compound's structure for specific applications in pharmaceutical development or materials science.
Further research is necessary to elucidate these mechanisms fully and confirm their relevance in therapeutic contexts.
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate exhibits several notable physical and chemical properties:
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several important applications across various scientific fields:
The versatility of this compound makes it an attractive candidate for further research and development in both academic and industrial settings .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: